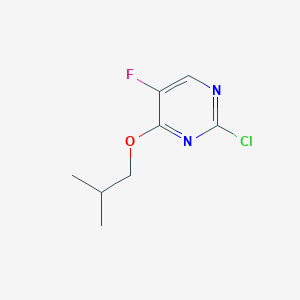

2-Chloro-5-fluoro-4-isobutoxypyrimidine

Vue d'ensemble

Description

2-Chloro-5-fluoro-4-isobutoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of chlorine, fluorine, and isobutoxy groups attached to the pyrimidine ring, which imparts unique chemical and physical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-isobutoxypyrimidine typically involves the introduction of chlorine, fluorine, and isobutoxy groups onto the pyrimidine ring. One common method involves the reaction of 2,4-dichloro-5-fluoropyrimidine with isobutyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom at the 4-position with the isobutoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-5-fluoro-4-isobutoxypyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium carbonate are commonly used for substitution reactions.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1. Synthesis of Active Pharmaceutical Ingredients (APIs)

2-Chloro-5-fluoro-4-isobutoxypyrimidine serves as a crucial intermediate in the synthesis of various APIs, including antiviral and antimicrobial agents. Its structure allows for modifications that enhance biological activity.

Case Study: Antimicrobial Agents

Recent studies have highlighted the synthesis of novel pyrimidine-piperazine hybrids using this compound, demonstrating significant antimicrobial activity against various pathogens. For instance, Rejinthala et al. (2023) reported promising in vitro results for these derivatives, indicating potential for future drug development .

1.2. Antiviral Compounds

The compound's ability to act as a nucleoside analog has been explored in the context of antiviral drug design, particularly targeting viral polymerases.

Material Science Applications

2.1. Organic Light Emitting Diodes (OLEDs)

Due to its unique electronic properties, this compound is utilized in the development of OLED materials. The incorporation of fluorinated compounds enhances the efficiency and stability of these devices.

Case Study: Electroluminescent Devices

Research by Han et al. (2019) demonstrated that iridium complexes synthesized from pyrimidine derivatives, including this compound, achieved external quantum efficiencies exceeding 29% . This underscores its potential in advancing OLED technology.

Agrochemical Applications

The compound has shown promise in the development of herbicides and fungicides due to its selective action against specific plant pathogens and pests.

Case Study: Herbicide Development

Investigations into the herbicidal properties of pyrimidine derivatives have revealed that modifications at the 4-position can lead to enhanced selectivity and potency against target weeds.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 2-Chloro-5-fluoro-4-isobutoxypyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis, which can result in anticancer activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-5-fluoropyrimidine: Similar in structure but lacks the isobutoxy group.

2,4-Dichloro-5-fluoropyrimidine: Contains an additional chlorine atom at the 4-position.

2-Chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of the isobutoxy group.

Uniqueness

2-Chloro-5-fluoro-4-isobutoxypyrimidine is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to other similar compounds.

Activité Biologique

Overview

2-Chloro-5-fluoro-4-isobutoxypyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. Its unique structure, characterized by the presence of chlorine, fluorine, and isobutoxy groups, imparts specific chemical and biological properties that make it a subject of interest in various fields, including medicinal chemistry and biochemistry.

This compound is involved in several biochemical reactions and interacts with various enzymes, proteins, and other biomolecules. It serves as a synthesis intermediate for active pharmaceutical ingredients (APIs) and organometallic ligands. The biochemical properties can be summarized as follows:

- Enzyme Interactions : It has been shown to influence enzyme activity, potentially acting as an inhibitor for certain kinases, which affects downstream signaling pathways.

- Cellular Effects : The compound impacts cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell growth and proliferation.

- Molecular Mechanism : Its binding interactions with biomolecules can modulate their activity, influencing cellular functions significantly.

Cellular Effects

Research indicates that this compound has notable effects on various cell types:

- Tumor Growth Inhibition : In animal models, lower doses of the compound have demonstrated beneficial effects such as inhibiting tumor growth and modulating immune responses. For instance, studies have indicated that it can significantly inhibit tumor growth in xenograft models of different cancers, including small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) .

Table 1: Summary of Cellular Effects

| Effect Type | Description |

|---|---|

| Tumor Inhibition | Significant reduction in tumor growth observed |

| Immune Modulation | Enhanced immune response noted at lower doses |

| Cytotoxicity | Higher doses may lead to adverse effects |

Dosage Effects in Animal Models

The dosage of this compound plays a critical role in its biological activity:

- Low Doses : Exhibit beneficial effects like tumor inhibition.

- High Doses : Can lead to toxicity, including organ damage and metabolic disturbances.

Metabolic Pathways

The compound is metabolized by cytochrome P450 enzymes, influencing metabolic flux and metabolite levels. This metabolic activity can lead to the formation of reactive intermediates that may play a role in its biological effects.

Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Laboratory experiments have shown that this compound inhibits the growth of various tumor cell lines. For example, significant inhibition was observed in SCLC models with up to 99% tumor growth reduction noted after treatment .

- In Vivo Studies : Animal studies demonstrated that this compound could maintain its efficacy over extended periods post-administration, suggesting long-term therapeutic potential.

- Mechanistic Insights : Research indicates that the compound may inhibit specific protein methylation processes critical for tumor growth regulation .

Propriétés

IUPAC Name |

2-chloro-5-fluoro-4-(2-methylpropoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClFN2O/c1-5(2)4-13-7-6(10)3-11-8(9)12-7/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGAEQWTJICAMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=NC(=NC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.